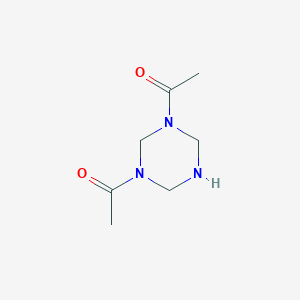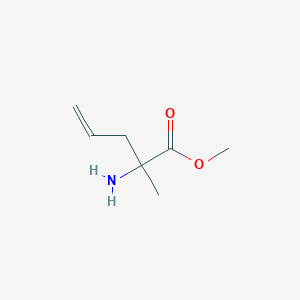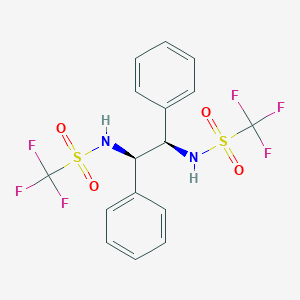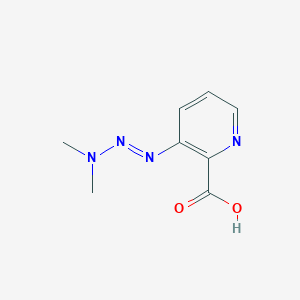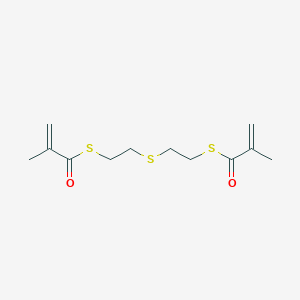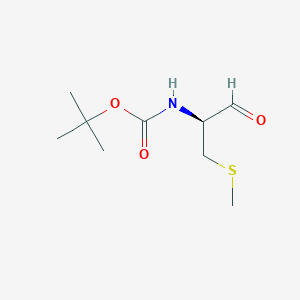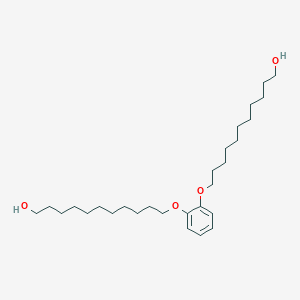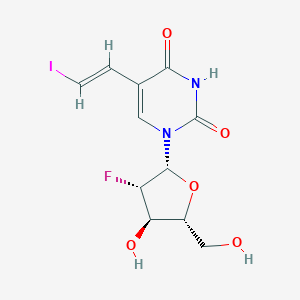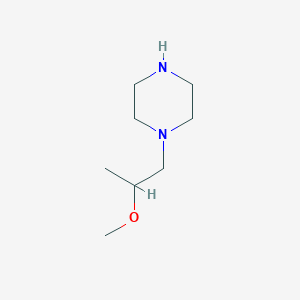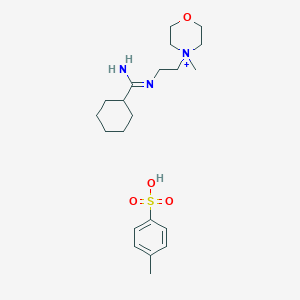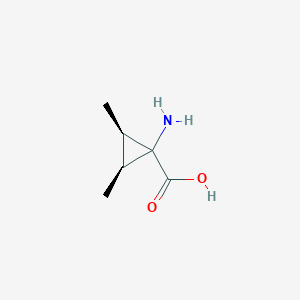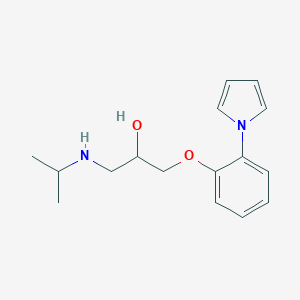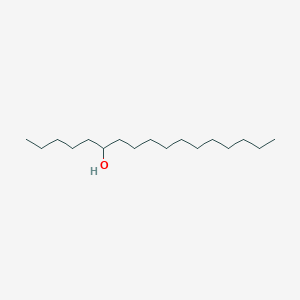
6-Heptadecanol
Overview
Description
6-Heptadecanol, also known as heptadecan-6-ol, is a secondary fatty alcohol that is heptadecane substituted by a hydroxy group at position 6 . It has a molecular formula of C17H36O and a molecular weight of 256.5 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Heptadecanol consists of a long hydrocarbon chain with a hydroxyl group at the sixth carbon atom . The InChI representation of the molecule is InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCC(CCCCC)O .
Physical And Chemical Properties Analysis
6-Heptadecanol has a density of 0.8±0.1 g/cm³, a boiling point of 318.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±6.0 kJ/mol and a flash point of 122.0±7.1 °C . The molecule has one hydrogen bond donor and one hydrogen bond acceptor .
Scientific Research Applications
Reduction of Water Evaporation : Katsaros and Garrett (1982) found that 6-Heptadecanol reduces evaporation and impacts heat flux and near-surface temperature structure in water. This finding suggests its potential use in controlling water evaporation in various settings (Katsaros & Garrett, 1982).
Enantiomeric Separation in Pharmaceuticals : Vincent and Vigh (1998) identified the usefulness of a derivative of 6-Heptadecanol, specifically heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin, as a chiral resolving agent for the nonaqueous capillary electrophoretic separation of enantiomers of weak base pharmaceuticals (Vincent & Vigh, 1998).
Tracer for Fatty Acid Imaging : Research by Savisto et al. (2018) and DeGrado et al. (1991) has shown that derivatives of 6-Heptadecanol, such as 14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, are effective tracers for fatty acid imaging in positron emission tomography, a technique used in medical imaging (Savisto et al., 2018), (DeGrado, Coenen, & Stocklin, 1991).
Clinical Applications : Mertens et al. (1984) discussed the use of 17-I-123-heptadecanoic acid, a derivative of 6-Heptadecanol, in a sterile human serum albumin solution for radioiodine labeling, indicating its clinical relevance (Mertens et al., 1984).
Pheromone Synthesis : Dawson et al. (1990) demonstrated the synthesis of 6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, using a method that could be adapted for analogs of 6-Heptadecanol. They found that a highly fluorinated analog retains high biological activity (Dawson et al., 1990).
Ice Nucleation : Ochshorn and Cantrell (2006) observed ice nucleation in water covered by heptadecanol, with a continuous spectral shift from liquid to ice water as temperature increased, indicating potential applications in understanding ice formation processes (Ochshorn & Cantrell, 2006).
Boron Neutron Capture Therapy : Nakamura et al. (2004) synthesized a nido-carborane cluster lipid from heptadecanol, which is a potential lipid for use in boron neutron capture therapy, a type of cancer treatment (Nakamura et al., 2004).
Study of Thermodynamics and Phase Transitions : Research by Nagrimanov et al. (2020) and Ventolà et al. (2002) focused on the thermodynamics of phase transitions of long-chain linear alcohols, including 6-Heptadecanol, providing insights into the physical properties of these substances (Nagrimanov et al., 2020), (Ventolà et al., 2002).
properties
IUPAC Name |
heptadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITVGTVVWLRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303483 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptadecanol | |
CAS RN |
112283-13-3 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



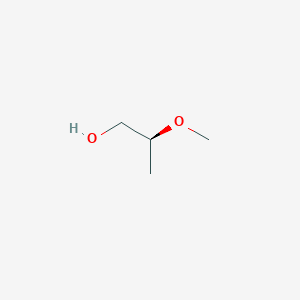
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)
